molecular formula C14H11F2NO B8574463 N-[Bis(4-fluorophenyl)methyl]formamide CAS No. 648893-89-4

N-[Bis(4-fluorophenyl)methyl]formamide

Cat. No.: B8574463
CAS No.: 648893-89-4
M. Wt: 247.24 g/mol
InChI Key: MFNIQMGHXZAGEP-UHFFFAOYSA-N
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Description

N-[Bis(4-fluorophenyl)methyl]formamide is a formamide derivative featuring a bis(4-fluorophenyl)methyl group attached to the formamide nitrogen.

Properties

CAS No.

648893-89-4

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-[bis(4-fluorophenyl)methyl]formamide

InChI

InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18)

InChI Key

MFNIQMGHXZAGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=O)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Spectral Data

Compound Name Molecular Weight (g/mol) IR C=O (cm⁻¹) Key Substituents Reference
N-[Bis(4-fluorophenyl)methyl]formamide* 303.28 (calculated) ~1680–1700† Bis(4-fluorophenyl)methyl Inferred
N-(4-Fluorophenyl)formamide 139.13 1686.54 4-Fluorophenyl
1−f 336.09 1686.54 3-Nitro-biphenyl, 4-F
1−g 319.34 (calculated) 1686.54 2-Methoxy-biphenyl, 4-F
Piperazine derivative 6h ~600‡ N/A Sulfonamide, 4-F

*Hypothetical data based on structural analogs.
†Typical formamide C=O range.
‡Estimated from molecular formulas in .

Research Findings and Implications

  • Synthesis : The target compound may be synthesized via formylation of bis(4-fluorophenyl)methylamine, analogous to ’s method, or via Pd-catalyzed cross-coupling (as in ).
  • Material Science : Fluorine-driven crystallographic packing () could inform the design of high-performance polymers or coatings.

Preparation Methods

Reaction Mechanism and Conditions

The Leuckart reaction enables the direct reductive amination of 4,4’-difluorobenzophenone (CAS 345-92-6) using formamide and formic acid. This one-pot method avoids isolation of intermediates and achieves high atom economy. Key parameters include:

  • Molar ratios : Formamide-to-ketone ratios of 100:1 to 10:1 and formamide-to-formic acid ratios of 10:1.

  • Temperature : 180–210°C in sealed systems, minimizing thermal degradation.

  • Catalyst : No external catalyst required; formic acid acts as both proton donor and reducing agent.

Table 1: Optimized Leuckart Reaction Conditions

ParameterOptimal RangeYield (%)Purity (HPLC)
Formamide:ketone ratio50:189–93>98.5%
Reaction temperature190°C (sealed)9099.2%
Time3–5 hours8898.8%

Process Validation and Byproduct Analysis

Impurities include residual 4,4’-difluorobenzophenone (<0.5%) and dimerization byproducts (<0.1%). Crystallization from methanol/water mixtures enhances purity to >99.5%.

Reductive Amination Using Ammonium Formate

Stepwise Protocol

An alternative route involves condensing 4,4’-difluorobenzophenone with ammonium formate in refluxing methanol:

  • Reduction : The ketone is reduced to bis(4-fluorophenyl)methanamine using ammonium formate as both nitrogen source and reductant.

  • Formylation : The resultant amine is treated with formic acid under Dean-Stark conditions to yield the formamide.

Table 2: Ammonium Formate Method Performance

StepReagentsYield (%)Key Spectral Data (1H NMR)
Ketone reductionNH4HCO2, MeOH, 90°C85δ 5.19 (s, 1H, CH), 6.95–7.34 (m, Ar-H)
FormylationHCOOH, toluene, 110°C93δ 8.10 (s, 1H, CHO), 7.02–7.24 (m, Ar-H)

Advantages Over Leuckart Reaction

  • Lower reaction temperatures (90–110°C vs. 190°C).

  • Reduced risk of over-reduction or polymerization.

Alternative Synthetic Routes

Direct Formylation of Bis(4-fluorophenyl)methanamine

Though less common, the amine intermediate can be formylated using formic acid or acetic-formic anhydride. This method is limited by the need to isolate the amine, which introduces additional purification steps.

Microwave-Assisted Synthesis

Recent patents describe microwave-enhanced Leuckart reactions, reducing reaction times to <30 minutes with comparable yields (88–91%).

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility

MethodScalabilityCost EfficiencyEnvironmental Impact
Leuckart reactionHighModerateHigh (energy-intensive)
Ammonium formate routeModerateLowLow (aqueous workup)
Microwave-assistedLimitedHighModerate

Industrial-Scale Production Considerations

  • Solvent recovery : Methanol and toluene are recycled via distillation, achieving >95% recovery rates.

  • Waste management : Formic acid residues neutralized with NaOH to minimize ecological impact.

  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline product with D50 ≤250 µm, suitable for downstream processing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[Bis(4-fluorophenyl)methyl]formamide, and how can purity be ensured?

  • Methodology : A modified Ullmann coupling or reductive amination can be employed using bis(4-fluorophenyl)methanone and formamide. Catalytic magnesium chloride under reflux in a polar aprotic solvent (e.g., DMF) facilitates the reaction. Purification via recrystallization in methanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the formamide proton (δ 8.1–8.3 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm).
  • MS : High-resolution ESI-MS for molecular ion validation (expected [M+H]+^+ ~ 296.1).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly to resolve any ambiguity in substituent orientation .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data in biological activity assays involving this compound?

  • Methodology :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) to rule out assay-specific artifacts.
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/XTT).
  • Computational Modeling : Dock the compound into target protein structures (PDB) to predict binding modes and reconcile discrepancies between in vitro and in silico data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology : Systematically modify substituents:

  • Fluorine Position : Compare 4-fluoro vs. 3-fluoro analogs (synthesized via Suzuki-Miyaura cross-coupling).
  • Formamide Replacement : Test urea or sulfonamide derivatives for enhanced hydrogen-bonding.
  • Biological Testing : Screen derivatives against target receptors (e.g., GPCRs, kinases) and assess selectivity via counter-screens against related off-targets .

Q. What analytical methods are recommended for resolving stability issues in aqueous buffers?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 3–10 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Stabilizers : Test antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation to prolong half-life.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can researchers elucidate the role of fluorine atoms in target binding?

  • Methodology :

  • Isosteric Replacement : Synthesize chloro- or trifluoromethyl analogs and compare binding affinities (SPR/Biacore).
  • 19F^{19}\text{F} NMR : Track chemical shift perturbations upon target protein interaction to map fluorine’s electronic effects.
  • Crystallography : Resolve co-crystal structures with target proteins to visualize fluorine’s interactions in the binding pocket .

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